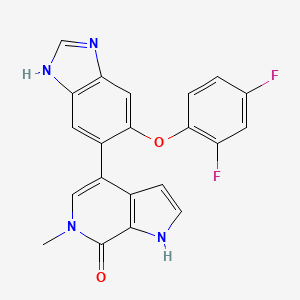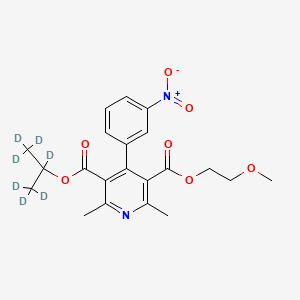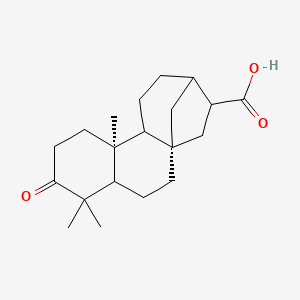
Nutlin-C1-amido-PEG4-C2-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nutlin-C1-amido-PEG4-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Nutlin 3 based MDM2 ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is specifically designed for utilization in proteolysis targeting chimera (PROTAC) technology. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nutlin-C1-amido-PEG4-C2-N3 is synthesized by incorporating the Nutlin 3 based MDM2 ligand with a 4-unit PEG linkerThe copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) is a key step in the synthesis .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Nutlin-C1-amido-PEG4-C2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: DBCO or BCN-containing molecules, and suitable solvents.
Major Products
The major products formed from these reactions are triazoles, which are stable and can be used in various applications .
Wissenschaftliche Forschungsanwendungen
Nutlin-C1-amido-PEG4-C2-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins for degradation
Industry: Utilized in the production of specialized chemical compounds and materials
Wirkmechanismus
Nutlin-C1-amido-PEG4-C2-N3 exerts its effects through the following mechanism:
Vergleich Mit ähnlichen Verbindungen
Nutlin-C1-amido-PEG4-C2-N3 is unique due to its specific design for PROTAC technology and its ability to undergo click chemistry reactions. Similar compounds include:
Nutlin 3: A small molecule inhibitor of MDM2, used as a basis for this compound
Other E3 ligase ligand-linker conjugates: Compounds designed for targeted protein degradation, incorporating different ligands and linkers
This compound stands out due to its specific combination of the Nutlin 3 based MDM2 ligand and the 4-unit PEG linker, making it highly effective in PROTAC applications .
Eigenschaften
Molekularformel |
C42H52Cl2N8O9 |
|---|---|
Molekulargewicht |
883.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |
InChI-Schlüssel |
YLHONJUOEKAZKP-PVXQIPPMSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


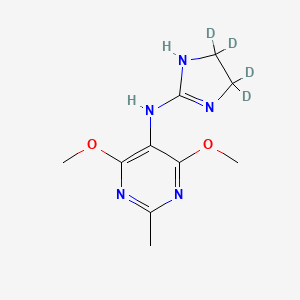
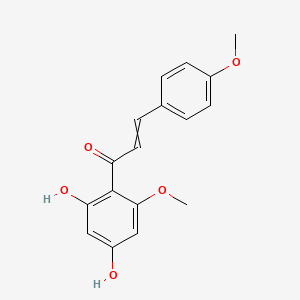

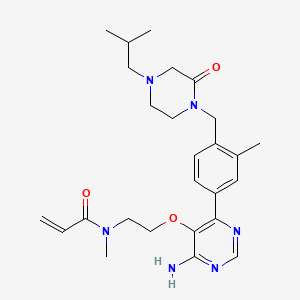
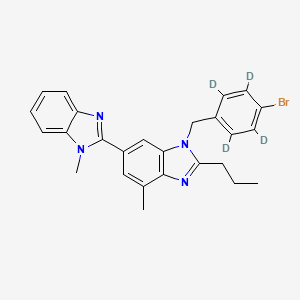

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
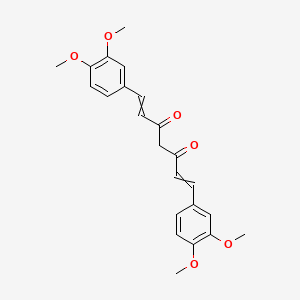
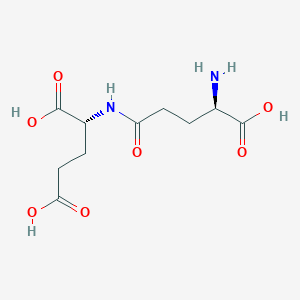
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
